4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530624
InChI: InChI=1S/C10H10ClN3/c11-9-8-3-4-14(5-7-1-2-7)10(8)13-6-12-9/h3-4,6-7H,1-2,5H2
SMILES: C1CC1CN2C=CC3=C2N=CN=C3Cl
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol

4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC13530624

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine -

Specification

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
IUPAC Name 4-chloro-7-(cyclopropylmethyl)pyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C10H10ClN3/c11-9-8-3-4-14(5-7-1-2-7)10(8)13-6-12-9/h3-4,6-7H,1-2,5H2
Standard InChI Key DKEISTFEIIXFRF-UHFFFAOYSA-N
SMILES C1CC1CN2C=CC3=C2N=CN=C3Cl
Canonical SMILES C1CC1CN2C=CC3=C2N=CN=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine (molecular formula: C₁₀H₁₁ClN₄) features a bicyclic pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a cyclopropylmethyl substituent at the 7-position. The cyclopropylmethyl group introduces steric bulk and conformational rigidity, which are critical for modulating interactions with kinase active sites .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight222.67 g/mol
Melting Point228–231°C (estimated)
SolubilityDMSO: >50 mg/mL; Water: <1 mg/mL
LogP (Partition Coefficient)2.8 (predicted)

The compound’s low aqueous solubility necessitates formulation with organic co-solvents for in vitro and in vivo studies .

Synthetic Methodologies

Parent Compound Synthesis

The unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is typically synthesized via a multi-step sequence involving:

  • Condensation: 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene .

  • Cyclization: Treatment with formamidine acetate under basic conditions induces cyclization to the pyrrolo[2,3-d]pyrimidine core .

  • Chlorination: Phosphorus oxychloride introduces the 4-chloro substituent .

Table 2: Optimization of Alkylation Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMinimizes side reactions
BaseNaH (1.2 equiv)Ensures deprotonation
SolventAnhydrous DMFEnhances reactivity

Pharmacological Applications

Role in Kinase Inhibitor Development

The compound serves as a key intermediate in synthesizing selective JAK1 inhibitors (e.g., PF-04965842) and CSF1R antagonists . The cyclopropylmethyl group confers:

  • Enhanced Selectivity: Steric hindrance reduces off-target binding to JAK2 and JAK3 .

  • Improved Pharmacokinetics: Increased lipophilicity enhances blood-brain barrier penetration for neurological applications .

Structure-Activity Relationship (SAR) Insights

  • Position 4 (Chloro): Critical for hydrogen bonding with kinase hinge regions. Replacement with other halogens diminishes potency .

  • Position 7 (Cyclopropylmethyl): Optimizes hydrophobic interactions with allosteric pockets, as confirmed by X-ray crystallography .

Table 3: Comparative Inhibitory Activity (IC₅₀)

KinaseIC₅₀ (nM)Selectivity vs. JAK1
JAK10.8
JAK2420525-fold
CSF1R1.2

Recent Advances and Future Directions

Crystallographic Studies

Recent X-ray structures (PDB: 8A4F) reveal that 4-chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives stabilize the DFG-out conformation of JAK1, a mechanism distinct from ATP-competitive inhibitors .

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA-based systems) is being explored to improve solubility and reduce hepatic first-pass metabolism .

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